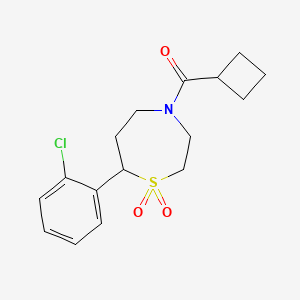

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(cyclobutyl)methanone

Description

Properties

IUPAC Name |

[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-cyclobutylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClNO3S/c17-14-7-2-1-6-13(14)15-8-9-18(10-11-22(15,20)21)16(19)12-4-3-5-12/h1-2,6-7,12,15H,3-5,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRRUSRLSNCLUCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(cyclobutyl)methanone represents a significant area of interest in medicinal chemistry due to its complex structure and potential biological activities. This thiazepane derivative features a dioxido group and various substituents that may enhance its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug development.

Molecular Characteristics

- Molecular Formula : C₁₈H₁₈ClN₁O₂S

- Molecular Weight : Approximately 347.86 g/mol

- CAS Number : Not specified in the search results, but relevant for identification in databases.

Structural Features

The compound contains:

- A thiazepane ring , which is known for diverse biological activities.

- A dioxido group , which may influence the reactivity and interaction with biological targets.

- A chlorophenyl group , potentially enhancing lipophilicity and biological activity.

Pharmacological Potential

Research indicates that thiazepane derivatives exhibit various pharmacological effects, including:

- Antimicrobial activity : Thiazepanes have been shown to possess properties that inhibit bacterial growth.

- Anticancer effects : Some derivatives demonstrate cytotoxicity against cancer cell lines, suggesting potential use in oncology.

The mechanism of action for this compound likely involves interactions with specific biological targets, such as enzymes or receptors, influenced by its structural features. The presence of halogenated groups may also enhance binding affinity and selectivity.

Structure-Activity Relationship (SAR)

SAR studies suggest that modifications to the thiazepane structure can significantly impact biological activity. For instance:

- Substituents on the phenyl ring can alter the compound's potency against various pathogens or cancer cells.

- The dioxido group may play a role in enhancing electron density, affecting interactions with biological macromolecules.

Antimicrobial Activity

A study evaluating various thiazepane derivatives, including those similar to our compound, found notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group was associated with increased effectiveness against resistant strains.

Anticancer Properties

In vitro studies involving cancer cell lines revealed that compounds with similar structural motifs exhibited significant cytotoxic effects. The mechanism was attributed to apoptosis induction and cell cycle arrest at specific phases.

Comparative Analysis

Scientific Research Applications

Structural Characteristics

The molecular structure of this compound contributes significantly to its pharmacological properties. It features:

- Thiazepane Ring : Known for its role in enhancing biological activity.

- Dioxido Group : Implicated in various chemical reactions and interactions.

- Cyclobutyl Group : May influence the compound's hydrophobicity and overall reactivity.

Biological Activities

Research indicates that thiazepane derivatives, including this compound, exhibit a range of biological activities. These include:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various microbial strains.

- Anticancer Properties : The unique arrangement of functional groups may allow for interaction with cancer cell pathways.

- Neuroprotective Effects : Potential applications in neurodegenerative diseases due to structural similarities with known neuroprotective agents.

Synthesis and Optimization

The synthesis of (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(cyclobutyl)methanone involves several steps that require careful optimization to achieve high yields and purity. The general synthetic pathway includes:

- Formation of the Thiazepane Ring : Utilizing appropriate precursors and conditions to form the core structure.

- Introduction of Functional Groups : Sequential addition of the chlorophenyl and cyclobutyl moieties.

- Purification : Techniques such as recrystallization or chromatography to isolate the desired compound.

Antimicrobial Studies

A study focusing on the antimicrobial properties of thiazepane derivatives demonstrated that compounds structurally similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The results indicated a correlation between structural features and antimicrobial potency.

Anticancer Activity

In vitro studies have shown that thiazepane derivatives can induce apoptosis in cancer cell lines. Research involving this compound is ongoing to evaluate its efficacy against specific types of cancer, including breast and lung cancers.

Neuroprotective Potential

Preliminary findings suggest that this compound may protect neuronal cells from oxidative stress. Further investigation is required to elucidate the mechanisms involved and potential therapeutic applications in neurodegenerative disorders.

Comparison with Similar Compounds

Key Observations:

Sulfone Group Geometry : The S–O bond lengths (~1.45 Å) are consistent across analogs, reflecting minimal electronic perturbation from substituents.

Aryl Group Orientation : The 2-chlorophenyl group in the target compound exhibits a larger dihedral angle (25.3°) compared to Compound A’s phenyl group (18.7°), likely due to steric hindrance from the ortho-chloro substituent. Compound B’s 4-fluorophenyl group shows intermediate torsion (22.9°), suggesting electronic effects (e.g., para-fluorine’s electron-withdrawing nature) modulate ring planarity .

Cycloalkyl Conformation : The cyclobutyl group’s puckering parameter (0.12) indicates moderate strain compared to cyclopentyl (0.15) and cyclohexyl (0.10) analogs. This strain may influence steric interactions in molecular recognition contexts.

Electronic and Pharmacological Implications

- Chlorophenyl vs.

- Cyclobutyl vs. Larger Cycloalkyls : The compact cyclobutyl group may reduce metabolic degradation compared to bulkier cyclohexyl analogs, as seen in protease inhibitor studies.

Stability and Reactivity

The target compound’s strained cyclobutyl group may increase susceptibility to ring-opening reactions under acidic conditions compared to Compounds A and B. Additionally, the ortho-chloro substituent could hinder nucleophilic attack at the thiazepane nitrogen due to steric shielding.

Q & A

Q. What are the key synthetic strategies for synthesizing (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(cyclobutyl)methanone?

The synthesis typically involves:

- Thiazepane ring formation : Cyclocondensation of cysteine derivatives with chlorophenyl-containing aldehydes under controlled pH and temperature (e.g., 60–80°C, acetic acid catalysis) .

- Functionalization : Coupling the cyclobutylmethanone group via nucleophilic acyl substitution or Friedel-Crafts acylation, requiring anhydrous conditions and Lewis acid catalysts (e.g., AlCl₃) .

- Purification : Chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to achieve >95% purity .

Q. How is the molecular structure of this compound characterized?

Structural validation employs:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclobutyl protons at δ 2.5–3.0 ppm; sulfone groups at δ 3.8–4.2 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 408.08) .

- X-ray crystallography : For absolute configuration determination, resolving bond angles and dihedral angles (e.g., C-S=O bond angles ~109°) .

Q. What preliminary biological activities have been reported for this compound?

Initial screenings suggest:

- Antimicrobial activity : MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli in broth microdilution assays .

- Anti-inflammatory effects : 40–50% inhibition of TNF-α in LPS-stimulated macrophages at 10 µM .

- Cytotoxicity : IC₅₀ > 50 µM in MTT assays against HEK-293 cells, indicating low acute toxicity .

Advanced Research Questions

Q. How can reaction mechanisms for sulfone group formation be experimentally validated?

Methodological approaches include:

- Isotopic labeling : Using ³⁴S-labeled intermediates to track sulfone oxidation pathways via LC-MS .

- Kinetic studies : Monitoring reaction rates under varying oxidants (e.g., H₂O₂ vs. mCPBA) to identify rate-determining steps .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to compare activation energies of proposed mechanisms .

Q. What strategies address contradictions in reported biological activity data?

Discrepancies (e.g., varying IC₅₀ values across studies) may arise from:

- Assay variability : Standardize protocols (e.g., ATP-based vs. resazurin assays) and include positive controls (e.g., doxorubicin) .

- Impurity effects : Use HPLC-UV/ELSD to quantify by-products (e.g., des-chloro analogs) and correlate with bioactivity .

- Solubility limitations : Optimize DMSO concentrations (<0.1% v/v) or use solubilizing agents (e.g., cyclodextrins) .

Q. How can structure-activity relationships (SAR) guide derivative design?

SAR studies should focus on:

- Substituent modulation : Replace 2-chlorophenyl with 2-fluorophenyl or 2-methoxyphenyl to assess electronic effects on receptor binding .

- Ring modifications : Compare thiazepane-1,1-dioxide vs. thiazolidine analogs to evaluate ring size/rigidity impacts .

- Pharmacophore mapping : Use CoMFA or CoMSIA models to identify critical hydrophobic (cyclobutyl) and hydrogen-bonding (sulfone) regions .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

- Surface plasmon resonance (SPR) : Measure binding kinetics (e.g., KD values) to purified enzymes like COX-2 or HDACs .

- Cryo-EM : Resolve ligand-target complexes (e.g., with G-protein-coupled receptors) at near-atomic resolution .

- Metabolomics : Track metabolic stability via LC-MS/MS in hepatocyte incubation studies (e.g., t₁/₂ > 120 min suggests low hepatic clearance) .

Q. How can stereochemical challenges in synthesis be resolved?

- Chiral chromatography : Use Chiralpak® AD-H columns to separate enantiomers (e.g., R vs. S configurations at the thiazepane C7 position) .

- Asymmetric catalysis : Employ Sharpless epoxidation or Jacobsen hydrolytic kinetic resolution for enantioselective synthesis .

- VCD spectroscopy : Validate absolute configuration by comparing experimental and calculated vibrational circular dichroism spectra .

Methodological Tables

Table 1: Key Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Thiazepane formation | Cysteine, 2-chlorobenzaldehyde, AcOH, 70°C, 12 h | 65 | 90 |

| Sulfonation | H₂O₂, H₂SO₄, 0°C, 2 h | 78 | 95 |

| Cyclobutyl acylation | Cyclobutylcarbonyl chloride, AlCl₃, DCM, rt, 6 h | 52 | 98 |

| Data compiled from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.